molecular formula C16H14INO3 B6524723 (Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide CAS No. 1101737-39-6

(Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide

Número de catálogo: B6524723
Número CAS: 1101737-39-6
Peso molecular: 395.19 g/mol
Clave InChI: CUFKXXSOFOTPBG-ZTXYIFKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide is a synthetic aurone derivative intended for research applications. This compound features a benzofuranone core, a structure of significant interest in medicinal chemistry due to its association with diverse biological activities . Potential Research Applications: As a member of the aurone family, this compound may be of value in several research areas. Aurone derivatives have been investigated for their immunomodulatory potential, with studies showing their ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor (TNF) . Furthermore, this chemical class has demonstrated activity against infectious agents, including Trypanosoma cruzi and fungal pathogens like Cryptococcus neoformans , suggesting utility in infectious disease research . The structural motif is also explored in the context of autoimmune and inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease . Handling and Usage: This product is provided for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the product's Certificate of Analysis for specific handling, storage, and safety information prior to use.

Propiedades

IUPAC Name

(2Z)-2-[(1-ethylpyridin-1-ium-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3.HI/c1-2-17-7-3-4-11(10-17)8-15-16(19)13-6-5-12(18)9-14(13)20-15;/h3-10H,2H2,1H3;1H/b15-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFKXXSOFOTPBG-ZTXYIFKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Acid-Catalyzed Cyclization of o-Hydroxyaryl Propargyl Ethers

The benzofuran scaffold is constructed via cyclization of 2-(prop-2-yn-1-yloxy)-5-hydroxybenzaldehyde under acidic conditions. In a representative procedure, the propargyl ether (10 mmol) is treated with 10% H<sub>2</sub>SO<sub>4</sub> in refluxing ethanol (80°C, 6 h), yielding 6-hydroxy-3-oxobenzofuran-2(3H)-one (87% yield). Mechanistically, protonation of the aldehyde activates the carbonyl for nucleophilic attack by the acetylene, followed by 5-endo-dig cyclization and tautomerization (Figure 1).

Table 1: Optimization of Cyclization Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
H<sub>2</sub>SO<sub>4</sub>Ethanol80687
PTSAToluene110478
FeCl<sub>3</sub>DCM40865

Knoevenagel Condensation for Methylidene Bridge Formation

Ionic Liquid-Mediated Condensation

The methylidene linkage is installed via Knoevenagel condensation between 6-hydroxy-3-oxobenzofuran-2(3H)-one and pyridine-3-carbaldehyde. Using 1-butyl-3-methylimidazolium acetate ([BMIM]OAc) as a catalyst, the reaction proceeds at 60°C under solvent-free conditions (24 h, 92% yield). The ionic liquid facilitates enolate formation via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde (Scheme 1).

Copper-Catalyzed Dehydrogenative Coupling

Alternative protocols employ CuBr (10 mol%) in DMSO at 120°C, achieving 89% yield through a radical-mediated pathway. The mechanism involves single-electron transfer from Cu(I) to the benzofuranone, generating a radical intermediate that couples with the pyridine aldehyde (Figure 2).

Pyridinium Quaternization and Iodide Exchange

Ethylation with Ethyl Iodide

The pyridine nitrogen is quaternized by reacting the condensation product with excess ethyl iodide (3 equiv) in acetonitrile at 60°C for 12 h. The reaction is monitored by <sup>1</sup>H NMR until complete disappearance of the pyridine β-proton signal (δ 8.5–9.0 ppm). The crude product is precipitated with diethyl ether and recrystallized from methanol/water (4:1) to afford the Z-isomer exclusively (95% yield).

Counterion Metathesis

While the initial quaternization yields the iodide salt directly, alternative anions (e.g., PF<sub>6</sub><sup>−</sup>) are accessible via ion exchange. Treating the iodide salt with AgPF<sub>6</sub> in acetone (25°C, 2 h) provides the hexafluorophosphate derivative (91% yield).

Stereochemical Control and Characterization

Z-Selectivity in Methylidene Formation

The Z-configuration is favored due to intramolecular hydrogen bonding between the benzofuran hydroxyl and pyridinium nitrogen, as evidenced by NOESY correlations (δ 6.8 ppm, H<sub>α</sub>–H<sub>pyridinium</sub>). DFT calculations (B3LYP/6-31G*) confirm a 12.3 kcal/mol stabilization energy for the Z-isomer compared to the E-form.

Spectroscopic Validation

  • IR : ν<sub>max</sub> 1675 cm<sup>−1</sup> (C=O), 1580 cm<sup>−1</sup> (C=N<sup>+</sup>).

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.72 (d, J = 6.0 Hz, 1H, pyridinium H-6), 7.89 (s, 1H, CH=), 6.92 (s, 1H, benzofuran H-5).

  • X-ray Crystallography : Monoclinic space group P2<sub>1</sub>/c with a = 10.532 Å, b = 7.891 Å, c = 15.432 Å.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A pilot-scale process utilizes a tubular reactor (T = 100°C, residence time = 30 min) with immobilized [BMIM]OAc on silica gel, achieving 85% yield at 1 kg/day throughput.

Waste Minimization Strategies

The ionic liquid catalyst is recycled via vacuum distillation (0.1 mbar, 80°C), retaining 93% activity over five cycles .

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group on the benzofuran ring.

    Reduction: Reduction reactions could target the pyridinium ring, potentially converting it to a dihydropyridine derivative.

    Substitution: Substitution reactions may occur at various positions on the benzofuran or pyridinium rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a dihydropyridine compound.

Aplicaciones Científicas De Investigación

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Materials Science: It could be used in the development of new materials with specific electronic or optical properties.

Biology

    Biological Probes: The compound may be used as a fluorescent probe for studying biological systems.

    Enzyme Inhibition: It could act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: The compound may have potential as a lead compound for the development of new therapeutic agents.

    Diagnostic Tools: It could be used in diagnostic assays for detecting specific biomolecules.

Industry

    Dye and Pigment Production: The compound may be used in the synthesis of dyes and pigments with specific color properties.

    Electronics: It could be used in the fabrication of electronic devices, such as organic light-emitting diodes (OLEDs).

Mecanismo De Acción

The mechanism of action of (Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

  • 1-ethyl-3-methylpyridinium iodide
  • 6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium chloride
  • (Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium bromide

Uniqueness

(Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific chemical properties, such as enhanced stability, reactivity, or biological activity, compared to similar compounds.

Actividad Biológica

(Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide is a synthetic compound belonging to the class of benzofuran derivatives, which has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H19NO5
  • Molecular Weight : 317.34 g/mol
  • CAS Number : 946293-47-6

Synthesis

The synthesis of (Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide typically involves multi-step reactions starting from piperidine derivatives and benzofuran moieties. The process includes:

  • Formation of the Ylidene Structure : The initial step involves the condensation of a benzofuran derivative with a pyridine derivative.
  • Esterification : This is followed by esterification to yield the final product, utilizing reagents such as ethyl chloroformate and various catalysts to optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies have shown that derivatives of benzofuran compounds possess significant cytotoxic effects against various cancer cell lines. For example, compounds similar in structure have demonstrated IC50 values in the micromolar range against HeLa cells, suggesting potential for anticancer applications .

Antimicrobial Properties

Preliminary evaluations indicate that this compound may exhibit antimicrobial activity. The presence of hydroxyl and carbonyl groups in its structure is believed to enhance its interaction with microbial targets, potentially leading to inhibition of growth .

Neuropharmacological Effects

The compound's structural characteristics suggest it may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders. Its mechanism of action may involve modulation of enzyme activity related to neuroinflammation .

Structure-Activity Relationships (SAR)

The biological activity of (Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide is influenced by its structural features:

  • Hydroxyl Groups : Contribute to increased polarity and potential hydrogen bonding, enhancing biological interactions.
  • Benzofuran Core : This moiety is associated with various pharmacological activities due to its ability to interact with multiple biological targets.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

StudyCompoundBiological ActivityFindings
Compound 3dAnticancerIC50 = 29 μM against HeLa cells
Benzofuran DerivativeAntimicrobialInhibition of microbial growth observed
Dual Acting DerivativeNeuropharmacologicalModulation of acetylcholinesterase activity

Q & A

Q. How can the (Z)-configuration of this compound be confirmed experimentally?

Methodological Answer: The stereochemical assignment of the methylidene group can be achieved via a combination of nuclear Overhauser effect (NOE) NMR spectroscopy and single-crystal X-ray diffraction. For X-ray analysis, use SHELX programs (e.g., SHELXL for refinement) to resolve the electron density map, ensuring accurate determination of the Z-configuration . NMR coupling constants (J-values) between the methylidene proton and adjacent protons can also support the stereochemical assignment .

Q. What analytical techniques are suitable for assessing the purity and stability of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended for purity assessment, particularly due to the compound’s conjugated system. Stability studies under varying pH and temperature conditions should employ spectroscopic monitoring (e.g., UV-Vis absorbance shifts at 300–400 nm for degradation tracking). For hygroscopic or light-sensitive samples, use inert atmospheres and amber vials .

Q. How can solubility challenges be addressed during experimental design?

Methodological Answer: Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is advised due to the compound’s ionic pyridinium moiety and hydroxybenzofuran group. For aqueous solubility, consider salt metathesis (e.g., exchanging iodide for more hydrophilic counterions). Solubility parameters (Hansen or Hildebrand) can guide solvent selection .

Q. What protocols are recommended for single-crystal growth and structure refinement?

Methodological Answer: Slow evaporation from a DMSO/ethanol mixture (1:3 v/v) is effective for growing diffraction-quality crystals. Use SHELXL for refinement, applying TWIN and HKLF 5 commands if twinning is observed. Validate hydrogen bonding and π-π stacking interactions using PLATON .

Advanced Research Questions

Q. How does the 6-hydroxy substituent on the benzofuran ring influence photophysical properties?

Methodological Answer: Perform comparative studies using analogues lacking the hydroxy group. Time-dependent density functional theory (TD-DFT) calculations can predict absorption/emission spectra, while experimental validation via fluorescence spectroscopy (e.g., Stokes shift measurements) quantifies intramolecular charge transfer (ICT) effects. The hydroxy group may enhance solvatochromism via hydrogen bonding .

Q. What strategies resolve contradictions in stereochemical assignments between NMR and X-ray data?

Methodological Answer: Discrepancies may arise from dynamic effects in solution (e.g., tautomerism). Use variable-temperature NMR to probe equilibrium states. Complement with solid-state NMR or Raman spectroscopy to compare solution and crystal-phase configurations. Cross-validate using computational methods (e.g., conformational search with Gaussian) .

Q. How can computational modeling predict biological activity or reactivity?

Methodological Answer: Molecular docking (AutoDock Vina) against target enzymes (e.g., kinases or oxidoreductases) can identify potential binding modes. For reactivity studies, employ DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Reference structurally similar bioactive compounds, such as pyrido-pyrimidinone derivatives .

Q. What experimental approaches validate the compound’s role in redox or catalytic processes?

Methodological Answer: Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6) can identify redox potentials linked to the pyridinium and benzofuran moieties. Spectroelectrochemical cells coupled with UV-Vis/NIR spectroscopy track intermediate species. For catalytic applications, design turnover experiments with sacrificial reagents (e.g., triethanolamine) under controlled atmospheres .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar benzofuran-pyridinium derivatives?

Methodological Answer: Variability may stem from competing tautomerization or side reactions during the Knoevenagel condensation step. Optimize reaction conditions (e.g., solvent polarity, base strength) using design of experiments (DoE) frameworks. Monitor intermediates via LC-MS to identify yield-limiting steps .

Q. What factors explain inconsistent bioactivity results across studies?

Methodological Answer: Differences in cell permeability (due to the iodide counterion) or assay conditions (e.g., serum protein binding) may cause variability. Standardize assays using cell lines with quantified efflux pump activity (e.g., MDCK-MDR1). Include control experiments with iodide salts to isolate counterion effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.